molecular formula C13H24N2O2 B1519546 Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate CAS No. 1221722-38-8

Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B1519546
CAS No.: 1221722-38-8
M. Wt: 240.34 g/mol
InChI Key: RYAKMQPZBGISAT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate is a bicyclic amine derivative featuring a pyrrolidine ring substituted at the 2-position with another pyrrolidine moiety, protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and asymmetric catalysis, due to its stereochemical complexity and functional group compatibility. The Boc group enhances stability during synthetic procedures while allowing deprotection under mild acidic conditions .

Properties

IUPAC Name

tert-butyl 2-pyrrolidin-2-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-5-7-11(15)10-6-4-8-14-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAKMQPZBGISAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

  • IUPAC Name : this compound
  • CAS Number : 239483-09-1
  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol

Research indicates that this compound exhibits biological activity through modulation of specific receptors and enzymes. Its structure allows it to interact with various biological targets, influencing pathways related to cell growth, apoptosis, and neuroprotection.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Cycle Arrest : In vitro assays demonstrated that the compound induces cell cycle arrest in cancer cells, which is a critical mechanism for halting tumor growth. This was measured using flow cytometry techniques that labeled mitotic cells with specific antibodies .
  • Apoptosis Induction : The compound has shown significant induction of apoptosis in various cancer cell lines. This effect was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes .

Neuroprotective Effects

The compound's neuroprotective properties have also been explored:

  • Neurotransmitter Modulation : It has been observed to modulate neurotransmitter levels, particularly enhancing GABAergic transmission, which may contribute to its neuroprotective effects against excitotoxicity in neuronal cultures .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against these cells. The study also noted that the compound selectively inhibited cancer cell proliferation without significantly affecting normal cells .

Study 2: Neuroprotection

In another investigation, researchers assessed the neuroprotective effects of this compound in a rat model of ischemic stroke. The compound was administered prior to induced ischemia, resulting in reduced infarct size and improved neurological scores compared to controls. This suggests potential therapeutic applications in stroke management .

Data Summary Table

Activity TypeEffectIC50 Value (µM)Reference
Anticancer (Breast)Cell proliferation inhibition15
NeuroprotectionInfarct size reductionN/A
Apoptosis InductionIncreased caspase activityN/A

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties allow it to interact with neuronal nicotinic acetylcholine receptors, making it a candidate for developing drugs that modulate these receptors' activity .

Case Study:
A study highlighted the synthesis of derivatives of this compound that demonstrated significant binding affinity to nicotinic receptors, suggesting potential therapeutic effects in conditions like Alzheimer's disease .

Agrochemicals

The compound is also used in the formulation of agrochemicals. Its ability to enhance the efficacy of pesticides and herbicides makes it valuable in agricultural applications. The compound's pyrrolidine structure contributes to its biological activity, making it effective against various pests and diseases affecting crops.

Materials Science

In materials science, this compound is explored for its potential in creating polymers with specific properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, which is crucial for developing advanced materials for industrial applications .

Summary Table of Applications

Application AreaSpecific UsesNotable Properties
Medicinal ChemistryDrug synthesis for neurological disordersModulates nicotinic acetylcholine receptors
AgrochemicalsEnhances pesticide and herbicide efficacyEffective against pests and diseases
Materials SciencePolymer formulationImproves mechanical strength and thermal stability

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Techniques such as microwave-assisted synthesis have been employed, resulting in more efficient production methods that reduce environmental impact while maintaining product integrity .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Key Data:

Reaction TypeReagents/ConditionsMajor ProductReference
Acidic HydrolysisHCl (aqueous), refluxPyrrolidine-2-carboxylic acid
Basic HydrolysisNaOH (aqueous), heatSodium pyrrolidine-2-carboxylate

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond. The tert-butyl group acts as a steric shield, moderating reactivity to favor controlled hydrolysis.

Reduction Reactions

The compound’s pyrrolidine rings and ester functionalities can be selectively reduced.

Key Data:

Reaction TypeReagents/ConditionsMajor ProductReference
Ester ReductionLiAlH₄, dry THF, 0°C → RTPyrrolidin-2-ylmethanol
Ring HydrogenationH₂, Pd/C catalystSaturated bicyclic amine

Reduction of the ester group with LiAlH₄ generates a primary alcohol, while catalytic hydrogenation saturates the pyrrolidine rings, forming a decahydroquinoline-like structure.

Substitution Reactions

The tert-butyloxycarbonyl (Boc) group is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

Key Data:

Reaction TypeReagents/ConditionsMajor ProductReference
Boc DeprotectionTFA (neat), RTFree pyrrolidine amine
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated pyrrolidine

Trifluoroacetic acid (TFA) cleaves the Boc group, exposing the secondary amine for subsequent alkylation or acylation. Alkylation with methyl iodide or benzyl bromide proceeds efficiently under mild conditions.

Oxidation Reactions

Oxidation targets the nitrogen atoms or the pyrrolidine rings, yielding nitro or ketone derivatives.

Key Data:

Reaction TypeReagents/ConditionsMajor ProductReference
Amine Oxidationm-CPBA, CH₂Cl₂Pyrrolidine N-oxide
Ring OxidationKMnO₄, acidic conditionsPyrrolidinone derivative

Meta-chloroperbenzoic acid (m-CPBA) oxidizes the pyrrolidine nitrogen to an N-oxide, while strong oxidants like KMnO₄ convert the ring into a lactam.

Multicomponent Cascade Reactions

The compound participates in complex one-pot syntheses, exemplified by its role in forming 2-(pyrazol-3-yl)pyridines.

Example Reaction :

Reactants :

  • 2,6-Diethynylpyridine

  • 3 Equiv. tert-butyl-2-(1-(2-tosylhydrazineylidene)ethyl)pyrrolidine-1-carboxylate

Conditions :

  • CH₃CN, K₂CO₃, 110°C, 16 h under N₂

Product :

  • 2-(1-Benzyl-5-phenyl-1H-pyrazol-3-yl)pyridine (Yield: 78%)

This cascade involves cycloaddition and elimination steps, leveraging the compound’s tosylhydrazone moiety to generate heterocyclic architectures .

Mechanistic Insights

  • Boc Deprotection : Protonation of the carbonyl oxygen by TFA facilitates carbamate cleavage, releasing CO₂ and tert-butanol.

  • Reduction Selectivity : LiAlH₄ preferentially reduces esters over amides due to the latter’s resonance stabilization.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Aromatic Substituents
  • tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate (): Substituent: 2-Methylbenzyl group. Properties: Increased lipophilicity and steric bulk compared to the pyrrolidinyl group. Synthesis: Lower yield (30%) due to steric hindrance during benzylation. Applications: Potential use in hydrophobic interactions in drug design.
  • tert-Butyl 2-(5-bromopyridin-2-yl)pyrrolidine-1-carboxylate ():

    • Substituent: 5-Bromopyridinyl group.
    • Properties: Bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Synthesis: High yield (84%) via Boc protection under mild conditions.
    • Applications: Building block for heterocyclic drug candidates.
Functionalized Aliphatic Substituents
  • tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate ():

    • Substituent: Hydroxymethyl group.
    • Properties: Enhanced polarity and hydrogen-bonding capability.
    • Applications: Intermediate for prodrugs or glycosylation reactions.
  • tert-Butyl 2-(phenoxymethyl)pyrrolidine-1-carboxylate (): Substituent: Phenoxymethyl group. Properties: Ether linkage improves solubility in polar aprotic solvents. Molecular Weight: 277.36 g/mol (lower than the target compound due to simpler substituent).
Complex Heterocyclic Systems
  • Spiro-pyrrolidine-oxindole derivative ():
    • Structure: Spiro-fused oxindole-pyrrolidine system.
    • Properties: High stereochemical complexity; solid-state stability (m.p. 99°C).
    • Synthesis: 94% yield via efficient coupling strategies.
    • Applications: Pharmaceutical intermediate for kinase inhibitors.

Electronic and Steric Effects

  • Pyrrolidinyl vs. Benzyl Groups : The pyrrolidinyl substituent in the target compound introduces a secondary amine, enabling hydrogen bonding and coordination to metal catalysts. In contrast, benzyl groups (e.g., ) provide steric shielding but lack hydrogen-bonding sites.
  • Boc Protection : Common across analogs (e.g., ), the Boc group stabilizes amines during synthesis while allowing controlled deprotection .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability
Target Compound ~280 (estimated) Moderate (DCM) Stable to basic conditions
2-(Hydroxymethyl) analog ~215 High (Polar solvents) Sensitive to oxidation
2-(Phenoxymethyl) analog 277.36 High (EtOAc) Stable

Preparation Methods

Boc Protection of Pyrrolidin-2-ylmethanol Derivatives

The most common approach to prepare this compound involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O). This step is typically carried out in dichloromethane (CH2Cl2) at room temperature (around 20°C) with or without the presence of a base such as triethylamine (TEA) to neutralize the generated acid.

Entry Starting Material Reagents & Conditions Yield (%) Notes
1 Pyrrolidin-2-ylmethanol Boc2O, CH2Cl2, 20°C, 16 h 90-98 With or without TEA; purification by flash chromatography; product is a light yellow oil
2 Pyrrolidin-2-ylmethanol Boc2O, TEA, CH2Cl2, 20°C, 3 h 48 Lower yield with shorter reaction time; purified by silica gel chromatography
3 DL-Proline (converted to alcohol) Boc2O, K2CO3, diethyl ether-water, 20°C, 16 h 76 Multi-step: reduction of proline to alcohol, then Boc protection; purified by chromatography

These methods highlight the efficiency of Boc protection under mild conditions, with typical yields ranging from 48% to 98%, depending on reaction time and workup procedures.

Multi-Step Synthesis from DL-Proline

A more elaborate synthesis involves the reduction of DL-proline to pyrrolidin-2-ylmethanol using borane-tetrahydrofuran complex, followed by Boc protection in the presence of potassium carbonate in a biphasic diethyl ether-water system. This method yields the Boc-protected product in 76% yield after chromatographic purification. The reaction sequence includes:

  • Reduction of DL-proline to pyrrolidin-2-ylmethanol.
  • Boc protection using di-tert-butyl dicarbonate and potassium carbonate.
  • Purification by silica gel chromatography.

This approach is advantageous when starting from commercially available amino acids and allows for scale-up.

Alternative Functionalization and Protection Strategies

Other synthetic routes involve mesylation of Boc-protected pyrrolidin-2-ylmethanol followed by nucleophilic substitution to introduce various substituents, which can then be deprotected to yield the target compound or its derivatives. For example, mesyl chloride (MsCl) can be used to convert the hydroxyl group into a better leaving group, facilitating subsequent substitution reactions.

Reaction Conditions and Purification

Reaction Conditions

  • Solvents: Dichloromethane (CH2Cl2) is the preferred solvent for Boc protection due to its inertness and good solubility of reagents.
  • Temperature: Room temperature (20°C) is sufficient for efficient Boc protection, often requiring 3 to 16 hours.
  • Bases: Triethylamine or potassium carbonate are used to neutralize acids formed during the reaction and to promote the reaction.
  • Stoichiometry: Typically, equimolar or slight excess of Boc2O is employed to ensure complete protection.

Purification Techniques

  • Flash Column Chromatography: Silica gel chromatography using gradients of methanol in dichloromethane or ethyl acetate in hexane is standard for purification.
  • Extraction: Organic layers are washed with brine and dried over anhydrous salts (Na2SO4 or MgSO4) before concentration.
  • Crude Product Handling: Some protocols involve direct use of crude Boc-protected intermediates in subsequent reactions after minimal purification.

Summary Table of Preparation Methods

Method Type Starting Material Key Reagents Solvent Temp (°C) Time Yield (%) Purification Notes
Direct Boc Protection Pyrrolidin-2-ylmethanol Di-tert-butyl dicarbonate, TEA CH2Cl2 20 3-16 h 48-98 Flash chromatography Mild conditions, high yield possible
Multi-step from DL-Proline DL-Proline (reduced) Borane-THF, Boc2O, K2CO3 Diethyl ether/water 0-20 16+ h 76 Silica gel chromatography Involves reduction step, good yield
Mesylation & Substitution Boc-protected pyrrolidin-2-ylmethanol MsCl, Cs2CO3, DMF/DMSO Ethyl acetate, CH2Cl2 0-110 2-16 h Moderate Chromatography Enables further functionalization of the compound

Research Findings and Notes

  • The Boc protection of pyrrolidin-2-ylmethanol is highly efficient and reproducible under mild conditions, making it a preferred method for synthesizing this compound.
  • The multi-step approach starting from DL-proline offers a robust route for large-scale synthesis, integrating reduction and protection steps with good overall yield and purity.
  • Functional group transformations such as mesylation enable the introduction of additional substituents, expanding the utility of the Boc-protected pyrrolidine scaffold for further synthetic applications.
  • Purification by flash chromatography remains essential to obtain analytically pure products, with solvent systems tailored to the polarity of intermediates.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for the preparation of tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate?

  • Methodology : The compound can be synthesized via multi-step routes involving:

Protection of pyrrolidine : The tert-butyloxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP in dichloromethane) .

Functionalization : Subsequent steps may include alkylation, amidation, or coupling reactions to introduce the pyrrolidin-2-yl moiety. For example, nucleophilic substitution or reductive amination can be employed to attach substituents while preserving stereochemistry .

  • Key Considerations :

  • Use of chiral auxiliaries or catalysts to control stereochemistry at the pyrrolidine rings.

  • Purification via column chromatography (e.g., silica gel with ethanol/chloroform gradients) to isolate intermediates .

    Example Reaction Data
    Yield : 60–85% (typical for Boc-protected intermediates)
    Purity : >95% (verified by HPLC or NMR)

Q. How is this compound characterized structurally?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and pyrrolidine ring protons (δ ~3.0–3.5 ppm for N-CH₂ groups). Carbonyl carbons (Boc group) appear at δ ~155 ppm .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₃H₂₃N₂O₂: 257.1756) .
    • X-ray Crystallography : Used to resolve stereochemical ambiguities. The compound’s puckered pyrrolidine rings can adopt envelope or twist conformations, analyzed using Cremer-Pople parameters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-(pyrrolidin-2-yl)pyrrolidine-1-carboxylate

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